8-Azaguanosine

Description

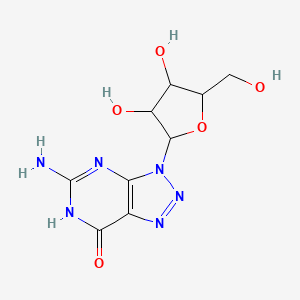

The exact mass of the compound 5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130283. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

2133-80-4 |

|---|---|

Formule moléculaire |

C9H12N6O5 |

Poids moléculaire |

284.23 g/mol |

Nom IUPAC |

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one |

InChI |

InChI=1S/C9H12N6O5/c10-9-11-6-3(7(19)12-9)13-14-15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H3,10,11,12,19)/t2-,4-,5-,8-/m1/s1 |

Clé InChI |

QOVIBFFZCVPCEI-UMMCILCDSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |

SMILES canonique |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |

Autres numéros CAS |

2133-80-4 |

Séquence |

N |

Synonymes |

azaguanosine |

Origine du produit |

United States |

Foundational & Exploratory

8-Azaguanosine mechanism of action in purine metabolism

An In-depth Technical Guide to the Mechanism of Action of 8-Azaguanosine in Purine (B94841) Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic purine analog of guanosine (B1672433), characterized by the substitution of a nitrogen atom for the carbon atom at the 8th position of the purine ring. This structural modification underlies its function as an antimetabolite, enabling it to interfere with normal purine metabolism.[1] As a powerful tool in cellular and molecular biology, this compound and its aglycone form, 8-azaguanine (B1665908), have been instrumental in the selection of cells deficient in the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and in studies of purine biosynthesis and its role in cellular proliferation.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its metabolic activation, molecular targets, and the cellular consequences of its activity.

Mechanism of Action

The cytotoxic and antimetabolic effects of this compound are not inherent to the molecule itself but are dependent on its intracellular metabolic activation.[1] Once transported into the cell, this compound is processed through a series of enzymatic steps that convert it into fraudulent nucleotides. These nucleotide analogs then disrupt cellular function through multiple mechanisms.

Metabolic Activation

The critical first step in the activation of this compound is its conversion to this compound monophosphate (8-aza-GMP). This reaction is catalyzed by the purine salvage pathway enzyme, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[1] HGPRT recognizes 8-azaguanine (the base portion of this compound) as a substrate and facilitates its phosphoribosylation. Subsequently, 8-aza-GMP is further phosphorylated by cellular kinases to form this compound diphosphate (B83284) (8-aza-GDP) and this compound triphosphate (8-aza-GTP).[5]

Incorporation into Nucleic Acids

The primary mechanism of this compound's cytotoxicity is the incorporation of 8-aza-GTP into RNA.[5][6] This incorporation is not selective and can replace guanine (B1146940) residues during transcription.[7] The presence of 8-azaguanine in RNA molecules leads to the formation of dysfunctional RNA, which can inhibit protein synthesis and disrupt normal cellular processes.[6][8] Studies have shown that this compound is preferentially incorporated into soluble RNA (sRNA).[8] While there is some evidence of incorporation into DNA, it is significantly less than its incorporation into RNA and is not considered the primary mode of its cytotoxic action.[7]

Inhibition of De Novo Purine Synthesis

In addition to its effects on nucleic acid integrity, the activated metabolites of this compound can also inhibit key enzymes in the de novo purine biosynthesis pathway. 8-aza-GMP is known to be a substrate for inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of guanine nucleotides.[1] By competing with the natural substrate, inosine monophosphate (IMP), 8-aza-GMP can disrupt the production of xanthosine (B1684192) monophosphate (XMP) and subsequently guanosine monophosphate (GMP).[9][10] This leads to a depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, signal transduction, and energy transfer.[10][11] There is also evidence to suggest that the accumulation of 8-azaguanine nucleotide analogs may contribute to feedback inhibition of glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, the first committed step in de novo purine synthesis.[1]

Resistance Mechanisms

The most common mechanism of cellular resistance to this compound is the loss or deficiency of HGPRT activity.[2][3][12] Cells lacking functional HGPRT are unable to convert this compound to its active cytotoxic form, 8-aza-GMP, and are therefore resistant to its effects.[13] This principle is widely exploited in the selection of HGPRT-deficient cells in genetic and cancer research.[4] Another mechanism of resistance involves the enzyme guanine deaminase, which can deaminate 8-azaguanine to the non-toxic metabolite 8-azaxanthine.[1]

Quantitative Data

The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the cell line and experimental conditions.

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| MOLT3 | 24 hours | 10 | [14][15] |

| CEM | 24 hours | 100 | [14][15] |

Note: This table is illustrative. Researchers should determine the IC50 for their specific cell line and experimental conditions.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the IC50 of this compound.

-

Materials:

-

96-well cell culture plates

-

This compound stock solution (e.g., in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the culture medium with the medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the plate for a desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16][17]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

-

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at a desired concentration and for an appropriate time to induce apoptosis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

HGPRT Enzyme Activity Assay

This protocol describes a general method to measure HGPRT activity.

-

Materials:

-

Cell lysate

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

[14C]-Hypoxanthine or [14C]-Guanine

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

-

-

Procedure:

-

Prepare a cell lysate from the cells of interest.

-

Set up a reaction mixture containing the cell lysate, reaction buffer, and a radiolabeled substrate ([14C]-Hypoxanthine or [14C]-Guanine).

-

Initiate the reaction by adding PRPP.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Stop the reaction (e.g., by adding EDTA).

-

Spot the reaction mixture onto a TLC plate and separate the substrate from the product.

-

Quantify the amount of radioactive product using a scintillation counter to determine enzyme activity.[16]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation and mechanism of action of this compound.

Caption: Experimental workflow for selecting HGPRT-deficient cells.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 8-Azaguanine resistance in mammalian cells. I. Hypoxanthine-guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of 8-azaguanine in the selection from human diploid cells of mutants deficient in hypoxanthine-guanine-phosphoribosyl-transferase (HGPRT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 11. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 8-Azaguanosine and its Core Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 8-Azaguanosine. Given that the biological activity of this compound is intrinsically linked to its precursor, 8-Azaguanine, and its subsequent phosphorylated metabolites, this guide will cover the key aspects of these related molecules to provide a complete scientific context.

Chemical Structure and Properties

This compound is a synthetic purine (B94841) nucleoside analog of guanosine (B1672433). Its structure is characterized by the substitution of a nitrogen atom for the carbon atom at the 8th position of the purine ring of guanosine. This alteration is fundamental to its function as an antimetabolite. The nucleobase component of this compound is 8-Azaguanine, which is attached to a ribose sugar moiety.

While specific experimental data for this compound is limited in readily available literature, the properties of its core component, 8-Azaguanine, are well-documented and crucial for understanding its behavior and application.

Table 1: Physicochemical Properties of 8-Azaguanine

| Property | Value | Source(s) |

| CAS Number | 134-58-7 | [1] |

| Molecular Formula | C₄H₄N₆O | [1] |

| Molecular Weight | 152.11 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | > 300 °C (decomposes) | [2][3] |

| Solubility in Water | Insoluble | [2][3] |

| Solubility in DMSO | ~2 mg/mL (with warming) | |

| IUPAC Name | 5-amino-3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one |

Mechanism of Action: A Pathway of Metabolic Activation

8-Azaguanine itself is a prodrug and requires intracellular metabolic activation to exert its cytotoxic effects. This activation pathway culminates in the formation of this compound triphosphate (8-aza-GTP), which can be incorporated into RNA, leading to the disruption of cellular processes.

The key steps in the metabolic activation of 8-Azaguanine are:

-

Conversion to this compound Monophosphate (azaGMP): The primary and rate-limiting step is the conversion of 8-Azaguanine to this compound monophosphate (azaGMP). This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), which utilizes phosphoribosyl pyrophosphate (PRPP) as a cofactor.

-

Phosphorylation to Diphosphate (B83284) and Triphosphate Forms: azaGMP is subsequently phosphorylated by cellular kinases to form this compound diphosphate (azaGDP) and then this compound triphosphate (8-aza-GTP).

-

Incorporation into RNA: 8-aza-GTP serves as a substrate for RNA polymerase and is incorporated into RNA chains in place of the natural guanosine triphosphate (GTP). This incorporation leads to the synthesis of fraudulent RNA, which can disrupt protein synthesis and other essential cellular functions, ultimately leading to cell death.[3]

Experimental Protocols

The unique mechanism of action of 8-Azaguanine makes it a valuable tool in cell biology, particularly for the selection of cells deficient in the HGPRT enzyme.

Establishment of 8-Azaguanine-Resistant Cell Lines

This protocol outlines the general steps for selecting for and establishing a cell line that is resistant to 8-Azaguanine, and therefore deficient in HGPRT activity.

Materials:

-

Parental cell line of interest

-

Complete cell culture medium

-

8-Azaguanine stock solution (e.g., 1 mg/mL in 0.1 M NaOH, sterile-filtered)

-

Culture flasks or plates

-

Cell counting apparatus (e.g., hemocytometer)

Procedure:

-

Determine the IC50 of the Parental Cell Line:

-

Plate the parental cells at a low density in a 96-well plate.

-

Expose the cells to a range of 8-Azaguanine concentrations for 48-72 hours.

-

Determine cell viability using a suitable assay (e.g., MTT assay).

-

Calculate the IC50 value, which is the concentration of 8-Azaguanine that inhibits cell growth by 50%.

-

-

Initial Selection:

-

Culture the parental cells in a medium containing 8-Azaguanine at a concentration equal to or slightly above the IC50.

-

Significant cell death is expected initially.

-

Maintain the culture by replacing the medium with fresh 8-Azaguanine-containing medium every 2-3 days.

-

-

Expansion of Resistant Cells:

-

Continue the selection process until resistant colonies become visible.

-

Once the surviving cells reach a suitable confluency, subculture them.

-

-

Stepwise Increase in Concentration (Optional):

-

To select for highly resistant cells, the concentration of 8-Azaguanine in the culture medium can be gradually increased in subsequent passages.

-

-

Clonal Isolation:

-

To ensure a homogenous population of resistant cells, perform single-cell cloning by methods such as limiting dilution or colony picking.

-

-

Characterization of Resistant Line:

-

Confirm the resistance by re-evaluating the IC50 of the new cell line.

-

Verify the deficiency of HGPRT activity using a direct enzyme assay or by assessing sensitivity to HAT (Hypoxanthine-Aminopterin-Thymidine) medium. HGPRT-deficient cells will not survive in HAT medium.

-

Conclusion

This compound, through its precursor 8-Azaguanine, serves as a potent antimetabolite with significant applications in cancer research and cell biology. Its mechanism of action, which is dependent on intracellular metabolic activation by HGPRT, provides a clear rationale for its cytotoxic effects and its use as a selective agent for HGPRT-deficient cells. The experimental protocols described herein provide a foundation for the utilization of 8-Azaguanine in laboratory settings to explore purine metabolism and mechanisms of drug resistance. A thorough understanding of its chemical properties and biological pathways is essential for its effective application in scientific research and drug development.

References

8-Azaguanosine as a Guanine Analog: A Technical Guide for Researchers

Abstract

8-Azaguanine (B1665908), and its corresponding nucleoside 8-azaguanosine, are synthetic purine (B94841) analogs that function as potent antimetabolites.[1][2][3] Characterized by the substitution of a nitrogen atom for the carbon at the 8th position of the purine ring, this structural modification allows it to mimic natural guanine (B1146940), thereby disrupting critical cellular processes.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of 8-azaguanine, its metabolic activation, molecular targets, and its applications as an antineoplastic and antiviral agent.[4][5] Detailed experimental protocols, quantitative data on its biological activity, and visualizations of key pathways and workflows are presented to support its use in research and drug development.

Mechanism of Action

The biological effects of 8-azaguanine are contingent upon its intracellular metabolic activation. The parent compound is a prodrug that must be converted into its nucleotide forms to exert its cytotoxic and inhibitory effects.[1]

Metabolic Activation

8-Azaguanine is primarily activated via the purine salvage pathway.[6]

-

Initial Phosphorylation: The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) recognizes 8-azaguanine as a substrate, catalyzing its conversion to this compound monophosphate (azaGMP).[1][6] This is the critical activation step; cells deficient in HGPRT are unable to metabolize 8-azaguanine and are consequently resistant to its effects.[6][7]

-

Subsequent Phosphorylation: AzaGMP is further phosphorylated by cellular kinases to form this compound diphosphate (B83284) (azaGDP) and subsequently this compound triphosphate (azaGTP).

Molecular Targets and Cellular Consequences

Once activated, the nucleotide analogs of 8-azaguanine interfere with cellular metabolism through several mechanisms:

-

Incorporation into RNA: The primary mechanism of 8-azaguanine's toxicity is the incorporation of azaGTP into RNA in place of GTP.[6][8] This results in the formation of fraudulent RNA molecules, particularly affecting messenger RNA (mRNA) and transfer RNA (tRNA).[9][10] The presence of 8-azaguanine in the RNA chain disrupts protein synthesis, specifically by inhibiting the initiation of translation.[6][11]

-

Inhibition of Purine Nucleotide Biosynthesis: The activated metabolites of 8-azaguanine can inhibit key enzymes in the de novo purine synthesis pathway. AzaGMP can act as a competitive substrate for Inosine Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme in the biosynthesis of guanosine (B1672433) monophosphate (GMP), thereby depleting the intracellular pool of guanine nucleotides.[1][4]

-

Inhibition of GTP Cyclohydrolase I: 8-azaguanine acts as a competitive, GFRP-independent inhibitor of GTP cyclohydrolase I, the first enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several metabolic pathways.[12]

The culmination of these effects—disrupted protein synthesis, nucleic acid damage, and metabolic interference—triggers downstream signaling events leading to cell cycle arrest and apoptosis.[6]

Applications in Research and Drug Development

Antineoplastic Activity

8-Azaguanine was one of the early purine analogs identified for its antineoplastic properties.[3][13] Its ability to inhibit the growth of various cancer cell lines has been well-documented.[5] It demonstrates a selective action on tumor tissue in some models.[14] However, its clinical utility has been limited by the development of resistance and toxicity.[15] It remains a valuable tool for studying purine metabolism in cancer and for preclinical evaluation of combination therapies.[16][17][18]

Antiviral Activity

8-Azaguanine and its derivatives have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV).[4] The proposed antiviral mechanism involves the depletion of guanine nucleotide pools, which inhibits viral nucleic acid synthesis, and the incorporation of 8-azaguanine into viral RNA, disrupting its processing and function.[4][19]

Selection of HPRT-Deficient Cells

A primary application of 8-azaguanine in research is for the selection of cells deficient in the HGPRT enzyme.[7] This is a cornerstone of several key technologies:

-

HPRT Gene Mutation Assay: This assay is widely used to assess the mutagenic potential of chemical compounds.[7]

-

Hybridoma Technology: HPRT-deficient myeloma cells are used as fusion partners for antibody-producing B-cells. 8-Azaguanine is used to maintain this HPRT-negative phenotype, and the subsequent selection of fused hybridoma cells is performed in HAT medium, which is toxic to HPRT-deficient cells.[7]

Quantitative Data Summary

The cytotoxic and antiviral activities of 8-azaguanine and its analogs are typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), respectively. These values can vary significantly depending on the cell line, viral strain, and experimental conditions.[20][21]

Table 1: Cytotoxicity of 8-Azaguanine in Human Cell Lines

| Cell Line | Cell Type | Treatment Duration | IC50 Value | Reference |

|---|---|---|---|---|

| MOLT-3 | T-cell leukemia | 24 hours | 10 µM | [3][21] |

| CEM | T-cell leukemia | 24 hours | 100 µM |[3][21] |

Table 2: Antiviral Activity of 8-Azaguanine Analogs

| Compound | Virus | Host Cell | EC50 Value (µg/mL) | Reference |

|---|---|---|---|---|

| PME-8-azaguanine | HIV-1 | MT-4 | ~ 2 | [19] |

| PME-8-azaguanine | HIV-2 | CEM | ~ 2 | [19] |

| PME-8-azaguanine | HSV-1 | - | 0.2 - 7 | [19] |

| PME-8-azaguanine | VZV | - | 0.04 - 0.4 | [19] |

| (R)-PMP-8-azaguanine | HIV-1 | MT-4 | ~ 2 |[19] |

Mechanisms of Resistance

Resistance to 8-azaguanine is a significant challenge in its therapeutic application and a key area of study. The primary mechanism of resistance is the loss or reduction of HGPRT activity, which prevents the metabolic activation of the drug.[22][23][24] This can occur through gene mutations or deletions in the HPRT gene.[23] A secondary mechanism can involve the upregulation of guanine deaminase, an enzyme that converts 8-azaguanine into a non-toxic metabolite, 8-azaxanthine.[1][17]

Experimental Protocols

Protocol for Determination of IC50 by MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment with 8-azaguanine.[1][6]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

8-Azaguanine stock solution (e.g., 1 mg/mL in 0.1 M NaOH or DMSO)[7][25]

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[20]

-

Drug Treatment: Prepare serial dilutions of 8-azaguanine in complete culture medium. Remove the medium from the wells and add 100 µL of the 8-azaguanine dilutions. Include vehicle-only controls.[6]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the 8-azaguanine concentration and use non-linear regression to determine the IC50 value.

Protocol for HGPRT Enzyme Activity Assay

This assay measures the activity of the HGPRT enzyme, which is crucial for the activation of 8-azaguanine.[1]

Materials:

-

Cell lysates from control and treated cells

-

Reaction buffer (e.g., Tris-HCl with MgCl2 and PRPP)

-

Radiolabeled substrate (e.g., [¹⁴C]hypoxanthine or [¹⁴C]8-azaguanine)

-

Thin-layer chromatography (TLC) plates or HPLC system

-

Scintillation counter

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates from control and treated cells by sonication or detergent lysis in an appropriate buffer. Determine the total protein concentration of each lysate.[1]

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, reaction buffer, and the radiolabeled substrate.

-

Reaction Initiation: Initiate the reaction by adding 5-phosphoribosyl-1-pyrophosphate (PRPP). Incubate at 37°C for a defined period (e.g., 15-60 minutes).[6]

-

Reaction Termination: Stop the reaction by adding cold EDTA or by heating.

-

Product Separation: Separate the radiolabeled nucleotide monophosphate product from the unreacted substrate using TLC or HPLC.[1]

-

Quantification: Measure the radioactivity of the product spot (TLC) or peak (HPLC) using a scintillation counter or radiometric detector.[1]

-

Data Analysis: Calculate the specific activity of HGPRT, typically expressed as nmol of product formed per mg of protein per hour.[1]

Protocol for Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Control and 8-azaguanine-treated cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with 8-azaguanine at the desired concentration and for a time sufficient to induce apoptosis. Include an untreated control.[6]

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[6]

-

Washing: Wash the cells once with cold PBS and centrifuge again.[6]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol.[6]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

8-Azaguanine is a powerful guanine analog that serves as a critical tool in molecular biology and a model compound for antimetabolite drug development.[1] Its multifaceted mechanism of action, involving metabolic activation by HGPRT, incorporation into RNA, and inhibition of purine biosynthesis, provides multiple avenues for therapeutic intervention and for studying cellular metabolism.[1][6][8] A thorough understanding of its biological activity, mechanisms of resistance, and the appropriate experimental methodologies is essential for its effective application in both basic research and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. 8-Azaguanine | C4H4N6O | CID 135403646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. GTP cyclohydrolase I feedback regulatory protein-dependent and -independent inhibitors of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. 8-Azaguanine resistance in mammalian cells. I. Hypoxanthine-guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.biologists.com [journals.biologists.com]

- 24. Characterization of analog resistance and purine metabolism of adult rat-liver epithelial cell 8-azaguanine-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

8-Azaguanosine: A Comprehensive Technical Guide on its History, Discovery, and Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaguanosine, a synthetic purine (B94841) analog, has been a subject of scientific inquiry for decades due to its potent antimetabolite properties. This technical guide provides an in-depth exploration of the history, discovery, and core biological mechanisms of this compound. It details its journey from initial chemical synthesis to its identification as a natural product. The guide elucidates its mechanism of action, focusing on its metabolic activation, incorporation into RNA, and subsequent disruption of protein synthesis. Furthermore, it explores its significant antineoplastic and antiviral activities, supported by quantitative data. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to facilitate further research and development in the fields of oncology and virology.

Introduction

This compound is a structural analog of the natural purine guanosine, distinguished by the substitution of a nitrogen atom for the carbon atom at the 8th position of the purine ring. This modification underlies its function as an antimetabolite, allowing it to interfere with essential cellular processes. Initially synthesized as a potential therapeutic agent, it was later discovered to be a natural product. Its primary biological effects stem from its conversion to fraudulent nucleotides, which are then incorporated into RNA, leading to dysfunctional transcripts and inhibition of protein synthesis. This guide will delve into the historical milestones, the intricate molecular mechanisms, and the preclinical data that define this compound as a molecule of significant interest in drug development.

History and Discovery

The story of this compound, also widely known as 8-azaguanine (B1665908) in its base form, unfolds over several decades of chemical and biological research.

-

Initial Synthesis: The pioneering synthesis of 8-azaguanine was first reported in the mid-20th century. This achievement was part of a broader effort to synthesize purine analogs with potential chemotherapeutic activity.

-

Discovery as a Natural Product: In 1961, 8-azaguanine was isolated as a natural product from the fermentation broth of the bacterium Streptomyces albus var. pathocidicus.[1] This discovery highlighted that nature had also evolved pathways to produce this unique purine analog.

-

Early Biological Investigations: Following its synthesis, 8-azaguanine was among the first purine analogs to demonstrate inhibitory effects on experimental tumors in mice, sparking interest in its potential as an anticancer agent.[2] Early studies focused on its ability to retard the growth of various neoplasms.

Mechanism of Action

The biological activity of this compound is contingent upon its intracellular metabolic activation and its subsequent interference with fundamental cellular processes.

Metabolic Activation

This compound, or its base form 8-azaguanine, is a prodrug that requires enzymatic conversion to its active nucleotide forms.

-

Phosphorylation by HGPRT: The primary activation step is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). HGPRT converts 8-azaguanine to this compound monophosphate (8-azaGMP).

-

Further Phosphorylation: Cellular kinases then further phosphorylate 8-azaGMP to this compound diphosphate (B83284) (8-azaGDP) and subsequently to this compound triphosphate (8-azaGTP).

digraph "Metabolic_Activation_of_8_Azaguanosine" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Metabolic Activation of this compound", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, size="7.6,!", ratio=fill];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"8-Azaguanine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"8-azaGMP" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"8-azaGDP" [fillcolor="#FBBC05", fontcolor="#202124"];

"8-azaGTP" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"8-Azaguanine" -> "8-azaGMP" [label="HGPRT"];

"8-azaGMP" -> "8-azaGDP" [label="Guanylate Kinase"];

"8-azaGDP" -> "8-azaGTP" [label="Nucleoside Diphosphate Kinase"];

}

Cellular mechanism of this compound cytotoxicity.

Biological Activities

Antineoplastic Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its efficacy is largely dependent on the expression and activity of the HGPRT enzyme.

Table 1: Cytotoxicity of 8-Azaguanine in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Reference MOLT-3 Acute Lymphoblastic Leukemia 10 µM (24h) [3][4] CEM Acute Lymphoblastic Leukemia 100 µM (24h) [3][4]

Note: IC50 values can vary depending on the experimental conditions, including the duration of exposure and the specific assay used.

Antiviral Activity

The disruption of nucleic acid synthesis and protein production by this compound also confers antiviral properties. Analogs of 8-azaguanine have shown inhibitory activity against viruses such as HIV.[5]

Table 2: Antiviral Activity of 8-Azaguanine Analogs

Compound Virus Cell Line EC50 Value Reference PME-8-azaguanine HIV-1, HIV-2 MT-4, CEM ~2 µg/mL [5] (R)-PMP-8-azaguanine HIV-1, HIV-2 MT-4, CEM ~2 µg/mL [5]

Note: EC50 values for this compound against a broad range of viruses are not widely reported in publicly available literature.

Mechanisms of Resistance

The primary mechanism of acquired resistance to this compound is the loss or significant reduction of HGPRT activity. Cells deficient in HGPRT cannot convert 8-azaguanine to its active cytotoxic form, 8-azaGMP, and are therefore resistant to its effects.[4] This principle is utilized in the selection of HGPRT-deficient cells in research, such as in the development of hybridoma technology.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of this compound on a cell line.[6][7][8]

Materials:

-

Target cell line

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing various concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

```dot

digraph "Cytotoxicity_Assay_Workflow" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Cytotoxicity (MTT) Assay", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, size="7.6,!", ratio=fill];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Seed_Cells" [label="Seed cells in 96-well plate"];

"Treat_Cells" [label="Treat cells with varying\nconcentrations of this compound"];

"Incubate" [label="Incubate for 24-72 hours"];

"Add_MTT" [label="Add MTT reagent"];

"Incubate_MTT" [label="Incubate for 2-4 hours"];

"Solubilize" [label="Add solubilization solution"];

"Measure_Absorbance" [label="Measure absorbance at 570 nm"];

"Analyze_Data" [label="Calculate IC50 value"];

"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Seed_Cells";

"Seed_Cells" -> "Treat_Cells";

"Treat_Cells" -> "Incubate";

"Incubate" -> "Add_MTT";

"Add_MTT" -> "Incubate_MTT";

"Incubate_MTT" -> "Solubilize";

"Solubilize" -> "Measure_Absorbance";

"Measure_Absorbance" -> "Analyze_Data";

"Analyze_Data" -> "End";

}

References

- 1. Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Azaguanine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Properties of 8-Azaguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaguanosine is a synthetic purine (B94841) analogue of guanosine (B1672433), characterized by the substitution of a nitrogen atom for the carbon at the 8th position of the purine ring. This structural modification confers upon it potent antimetabolite properties, making it a subject of significant interest in cancer research, immunology, and parasitology. This compound itself is a prodrug that requires intracellular metabolic activation to exert its cytotoxic and other biological effects. Once activated, it interferes with essential cellular processes, including nucleic acid synthesis and protein production, leading to cell growth inhibition and apoptosis. This technical guide provides a comprehensive overview of the biological properties of this compound, including its mechanism of action, metabolic pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action

The biological effects of this compound are multifaceted and primarily stem from its ability to act as a fraudulent nucleoside. Its mechanism can be broadly categorized into three key areas:

-

Metabolic Activation and Incorporation into RNA: this compound is actively transported into cells and is a substrate for the purine salvage pathway enzyme, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[1][2][3] HGPRT converts this compound into this compound monophosphate (8-aza-GMP).[1][3] Subsequent phosphorylation by cellular kinases leads to the formation of this compound diphosphate (B83284) (8-aza-GDP) and this compound triphosphate (8-aza-GTP).[1] 8-aza-GTP is then utilized by RNA polymerases as a substrate and is incorporated into growing RNA chains in place of guanosine triphosphate (GTP).[1] The presence of this aberrant nucleotide in RNA disrupts its structure and function, leading to impaired protein synthesis and other cellular dysfunctions.[1][4]

-

Inhibition of Purine Nucleotide Biosynthesis: The activated metabolite, 8-aza-GMP, can interfere with the de novo synthesis of purine nucleotides. It can act as a substrate for IMP dehydrogenase (IMPDH), an enzyme that catalyzes a critical step in the synthesis of GMP. This competitive interaction with the natural substrate, inosine (B1671953) monophosphate (IMP), can disrupt the normal production of guanine (B1146940) nucleotides.[1]

-

Immunomodulatory Effects: this compound has been identified as a novel immunomodulatory drug (IMiD) that can potentiate the cytotoxic activity of Natural Killer (NK) cells against cancer cells.[5][6] The mechanism involves enhancing the formation of the immunological synapse between NK cells and their targets and promoting the polarization of cytolytic granules.[5]

Metabolic Activation and Resistance

The efficacy of this compound is critically dependent on its metabolic activation by HGPRT. Consequently, a primary mechanism of resistance to this compound is the loss or significant reduction of HGPRT activity.[7] Cells lacking functional HGPRT are unable to convert this compound to its active cytotoxic form. Another mechanism of resistance involves the enzyme guanine deaminase, which can deaminate this compound to the non-toxic metabolite 8-azaxanthine.[8]

Quantitative Data

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key measure of its potency.

| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |

| MOLT-3 | Acute Lymphoblastic Leukemia | 24 hours | 10 | [7] |

| CEM | Acute Lymphoblastic Leukemia | 24 hours | 100 | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, cell density, and passage number of the cell line. While extensive research has been conducted on its mechanism, specific inhibition constants (Ki) for the active metabolites of this compound against enzymes like IMPDH and HGPRT are not widely reported in a consolidated format. It is understood that 8-aza-IMP acts as a substrate for IMPDH, implying a competitive mode of interaction.[9]

Experimental Protocols

In Vitro Cytotoxicity Assay using WST-8

This protocol details a method to determine the cytotoxic effects of this compound on a selected cell line using a water-soluble tetrazolium salt (WST-8) based assay.

Materials:

-

Selected mammalian cell line (e.g., HeLa, A549, MCF7, HepG2)

-

Complete cell culture medium

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

WST-8 reagent (e.g., Cell Counting Kit-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count to determine viability.

-

Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (background) and "untreated cells" (vehicle control).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound working solutions to the respective wells. For the untreated control, add medium with the same final concentration of DMSO.

-

-

Incubation:

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Gently shake the plate to ensure a homogenous mixture.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

-

Caption: Workflow for the this compound in vitro cytotoxicity assay.

HGPRT Enzyme Activity Assay

This protocol describes a method to measure the activity of the HGPRT enzyme, which is crucial for the activation of this compound.

Materials:

-

Cell lysate from the cell line of interest

-

Reaction buffer (e.g., Tris-HCl buffer with MgCl₂)

-

[¹⁴C]-labeled hypoxanthine (B114508) or [¹⁴C]-8-azaguanine

-

5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP)

-

Thin-layer chromatography (TLC) plates or DEAE-cellulose filter paper

-

Scintillation counter and scintillation fluid

-

EDTA solution

Procedure:

-

Cell Lysate Preparation:

-

Prepare cell lysates from control and treated cells using sonication or a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the reaction buffer, PRPP, and the radiolabeled substrate.

-

Initiate the reaction by adding a known amount of cell lysate protein.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding EDTA or by spotting the reaction mixture onto a TLC plate or DEAE-cellulose filter paper.

-

Separate the radiolabeled nucleotide product (e.g., [¹⁴C]-IMP or [¹⁴C]-8-aza-GMP) from the unreacted substrate using chromatography.

-

-

Quantification:

-

Visualize and quantify the radioactive spots using a phosphorimager or by scraping the corresponding areas and measuring the radioactivity with a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of HGPRT (e.g., in nmol of product formed per mg of protein per hour).

-

Caption: Experimental workflow for the HGPRT enzyme activity assay.

Protein Synthesis Inhibition Assay using [³⁵S]-Methionine Incorporation

This protocol outlines a method to assess the inhibitory effect of this compound on global protein synthesis.[10][11][12]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Methionine-free culture medium

-

[³⁵S]-Methionine

-

This compound

-

Trichloroacetic acid (TCA)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to reach exponential growth.

-

Pre-treat cells with the desired concentrations of this compound for a specific period.

-

-

Methionine Starvation and Radiolabeling:

-

Wash the cells with methionine-free medium.

-

Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

-

Add [³⁵S]-Methionine to the medium and incubate for a short period (e.g., 30-60 minutes) to allow for its incorporation into newly synthesized proteins.

-

-

Cell Lysis and Protein Precipitation:

-

Wash the cells with cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Precipitate the proteins from the cell lysate by adding cold TCA.

-

-

Quantification:

-

Collect the protein precipitate by filtration or centrifugation.

-

Wash the precipitate to remove unincorporated [³⁵S]-Methionine.

-

Measure the radioactivity of the protein precipitate using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the total protein concentration in each sample.

-

Compare the [³⁵S]-Methionine incorporation in this compound-treated cells to that in untreated control cells to determine the percentage of protein synthesis inhibition.

-

Signaling Pathways

Purine Metabolism Disruption by this compound

The following diagram illustrates the key points of intervention of this compound in the purine metabolic pathways.

Caption: Metabolic activation and sites of action of this compound.

Modulation of NK Cell Cytotoxicity by this compound

The diagram below provides a simplified overview of how this compound may enhance NK cell-mediated cytotoxicity.

Caption: this compound enhances NK cell cytotoxicity.

Conclusion

This compound is a potent antimetabolite with a well-defined mechanism of action that involves its metabolic activation and subsequent disruption of fundamental cellular processes. Its selective toxicity towards cells with proficient HGPRT activity makes it a valuable tool in research for selecting HGPRT-deficient cells. Furthermore, its immunomodulatory properties, particularly the enhancement of NK cell function, open up new avenues for its potential therapeutic application in oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the biological properties of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Signal Transduction During Activation and Inhibition of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific resistance to 8-azaguanine in cells with normal hypoxanthine phosphoribosyltransferase (HPRT) activity: the role of guanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 8-Azaguanosine's Role in RNA and DNA Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaguanosine, a synthetic purine (B94841) analog, functions as a potent antimetabolite by disrupting nucleic acid synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory effects on RNA and DNA synthesis. It details the metabolic activation of this compound, its incorporation into RNA, and the subsequent consequences on protein synthesis and cellular stress signaling pathways. Furthermore, this guide presents quantitative data on its cytotoxic effects and provides detailed experimental protocols for assessing its impact on RNA and DNA synthesis. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of its mode of action. This document is intended to be a valuable resource for researchers and professionals involved in oncology, virology, and drug development.

Introduction

This compound is a structural analog of the natural purine guanosine (B1672433), distinguished by the substitution of a nitrogen atom for the carbon at the 8th position of the purine ring.[1] This modification is the foundation of its activity as an antimetabolite. The compound itself is a prodrug and requires intracellular metabolic activation to exert its cytotoxic effects.[1] Once activated, it primarily interferes with RNA synthesis and function, leading to the inhibition of protein synthesis and induction of cell stress.[2][3] While its impact on DNA synthesis is less direct, it contributes to its overall cytotoxic profile. This guide will explore the intricate molecular mechanisms of this compound's action, providing a detailed technical resource for the scientific community.

Mechanism of Action

The inhibitory effects of this compound are a multi-step process involving cellular uptake, metabolic activation, and incorporation into nucleic acids.

Metabolic Activation

8-Azaguanine (B1665908), the nucleobase of this compound, is the entity that typically enters the cell. Its activation is primarily mediated by the purine salvage pathway enzyme, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[4] HGPRT catalyzes the conversion of 8-azaguanine to this compound monophosphate (8-aza-GMP).[4] Subsequently, cellular kinases further phosphorylate 8-aza-GMP to this compound diphosphate (B83284) (8-aza-GDP) and then to the active form, this compound triphosphate (8-aza-GTP).[4]

Inhibition of RNA Synthesis and Function

The primary mechanism of this compound's cytotoxicity stems from its incorporation into RNA. RNA polymerases recognize 8-aza-GTP as a substrate and incorporate it into growing RNA chains in place of the natural guanosine triphosphate (GTP).[4] The presence of 8-azaguanine in RNA transcripts leads to the formation of fraudulent, non-functional RNA molecules.[2] This has several downstream consequences:

-

Disruption of Protein Synthesis: The incorporation of 8-azaguanine into messenger RNA (mRNA) and transfer RNA (tRNA) disrupts their normal function, leading to a significant inhibition of protein synthesis.[3][5] This is a major contributor to the cytotoxic effects of the compound.

-

Induction of Cellular Stress: The accumulation of fraudulent proteins and the disruption of normal cellular processes trigger cellular stress responses, including the Integrated Stress Response (ISR) and the mTOR signaling pathway.[6][7]

Inhibition of DNA Synthesis

The effect of this compound on DNA synthesis is considered secondary to its impact on RNA. While there is evidence of some incorporation of 8-azaguanine into DNA, it is significantly less than its incorporation into RNA.[4] The inhibition of DNA synthesis is likely an indirect consequence of the overall metabolic disruption and cellular stress caused by the inhibition of protein synthesis and the depletion of the guanine (B1146940) nucleotide pool.[8]

Quantitative Data

The cytotoxic and inhibitory effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.

| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |

| MOLT3 (T-acute lymphoblastic leukemia) | 8-Azaguanine | 10 | 24 | [9] |

| CEM (T-acute lymphoblastic leukemia) | 8-Azaguanine | 100 | 24 | [9] |

Table 1: Cytotoxicity of 8-Azaguanine in different cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on RNA and DNA synthesis.

Measurement of Global RNA Synthesis Inhibition

4.1.1. 5-Ethynyluridine (EU) Incorporation Assay (Non-Radioactive)

This method measures the rate of global RNA synthesis by detecting the incorporation of the uridine (B1682114) analog EU into newly transcribed RNA.

Materials:

-

Cultured cells

-

This compound solution

-

5-Ethynyluridine (EU)

-

Click-iT™ RNA Alexa Fluor™ Imaging Kit (or similar)

-

Fluorescence microscope or flow cytometer

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

Protocol:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate or on coverslips and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include an untreated control.

-

EU Labeling: Remove the this compound-containing medium and add fresh medium containing EU at a final concentration of 1 mM. Incubate for 1-2 hours at 37°C.

-

Fixation and Permeabilization: Wash the cells once with PBS. Fix the cells with the fixative solution for 15 minutes at room temperature. Wash twice with PBS, then permeabilize with permeabilization buffer for 20 minutes.

-

Click Reaction: Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Washing and Staining: Wash the cells once with the kit's wash buffer. If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.

-

Analysis: Visualize the fluorescent signal using a fluorescence microscope or quantify the fluorescence intensity of the cell population using a flow cytometer. A decrease in fluorescence intensity in treated cells compared to the control indicates inhibition of RNA synthesis.[2]

4.1.2. Quantitative Real-Time PCR (RT-qPCR)

This method measures the abundance of specific RNA transcripts to assess the impact of this compound on gene expression.

Materials:

-

Cultured cells treated with this compound

-

RNA extraction kit (e.g., TRIzol™)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR™ Green)

-

Gene-specific primers for target and reference genes

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Treat cells with this compound as described previously. Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to eliminate genomic DNA contamination.

-

RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop™).

-

Reverse Transcription: Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's protocol.

-

Quantitative PCR: Prepare the qPCR reaction mix containing the qPCR master mix, cDNA template, and gene-specific primers for both the target gene and a stable reference gene (e.g., GAPDH, ACTB). Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and the untreated control. A decrease in the relative expression of the target gene in treated cells indicates inhibition of its synthesis.[2]

Measurement of DNA Synthesis Inhibition

4.2.1. [³H]-Thymidine Incorporation Assay (Radioactive)

This classic assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

-

Cultured cells

-

This compound solution

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (B78521) (NaOH) or scintillation fluid

-

Scintillation counter

-

Glass fiber filters

Protocol:

-

Cell Seeding and Treatment: Plate cells in a multi-well plate and treat with varying concentrations of this compound for the desired duration.

-

Radiolabeling: Add [³H]-Thymidine (typically 1 µCi/well) to each well and incubate for a defined period (e.g., 4-24 hours) to allow for incorporation into newly synthesized DNA.

-

Cell Lysis and Precipitation: Wash the cells with PBS to remove unincorporated [³H]-Thymidine. Lyse the cells and precipitate the DNA by adding cold 10% TCA.

-

Harvesting and Washing: Harvest the precipitated DNA onto glass fiber filters using a cell harvester. Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove any remaining unincorporated label.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. A decrease in counts per minute (CPM) in treated cells compared to the control indicates inhibition of DNA synthesis.[10]

Caution: The use of [³H]-thymidine can itself induce cell-cycle arrest and DNA damage, which should be considered when interpreting results.[11]

Signaling Pathways

The incorporation of this compound into RNA and the subsequent disruption of protein synthesis trigger cellular stress responses.

Integrated Stress Response (ISR)

The ISR is a key signaling network activated by various cellular stresses, including the accumulation of unfolded proteins and amino acid deprivation, which can be mimicked by the effects of this compound. A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global reduction in protein synthesis but also promotes the translation of specific mRNAs, such as that of the transcription factor ATF4, which in turn upregulates genes involved in stress adaptation and apoptosis.[6][12]

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. It is highly sensitive to nutrient availability and cellular stress. Translational stress induced by this compound can lead to the inhibition of the mTORC1 complex, further contributing to the suppression of protein synthesis.[7]

Conclusion

This compound is a potent antimetabolite that primarily exerts its cytotoxic effects through its metabolic conversion to 8-aza-GTP and subsequent incorporation into RNA. This leads to the production of non-functional RNA molecules, a profound inhibition of protein synthesis, and the activation of cellular stress pathways, ultimately resulting in cell cycle arrest and apoptosis. While its direct impact on DNA synthesis is less pronounced, it contributes to its overall antineoplastic and antiviral activities. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar purine analogs. A thorough understanding of its multifaceted mechanism of action is crucial for its rational application in clinical settings and for the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of novel inhibitors of HIV-1 replication that function via alteration of viral RNA processing and rev function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stress-induced Eukaryotic Translational Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translation regulation in response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of GCN2 kinase by ribosome stalling links translation elongation with translation initiation | eLife [elifesciences.org]

The Core Mechanisms of 8-Azaguanosine-Induced Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaguanosine, a synthetic purine (B94841) analog, exhibits potent antineoplastic and antimetabolite activities. Its cytotoxicity is a multi-faceted process initiated by its intracellular activation and subsequent interference with fundamental cellular processes. This technical guide delineates the core mechanisms of this compound-induced cytotoxicity, detailing its metabolic activation, incorporation into nucleic acids, disruption of protein synthesis, inhibition of purine biosynthesis, and induction of programmed cell death pathways. This document provides a comprehensive resource for researchers and professionals in drug development, offering insights into the molecular basis of this compound's action and a foundation for further investigation and therapeutic application.

Introduction

This compound is a structural analog of the natural purine guanosine, characterized by the substitution of a nitrogen atom for the carbon at the 8th position of the purine ring.[1] This modification underpins its function as an antimetabolite.[1] The compound itself is a prodrug and requires intracellular metabolic conversion to its active nucleotide forms to exert its cytotoxic effects.[1] Once activated, it pervasively disrupts cellular homeostasis by integrating into RNA, inhibiting protein synthesis, and interfering with the de novo synthesis of purine nucleotides.[1][2] This guide provides a detailed examination of these cytotoxic mechanisms.

Metabolic Activation of this compound

The cytotoxicity of this compound is critically dependent on its intracellular conversion to this compound monophosphate (azaGMP).[2] This activation is primarily mediated by the purine salvage pathway.

-

Primary Activation Pathway: The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) recognizes 8-Azaguanine (B1665908) (the base form of this compound) as a substrate and catalyzes its conversion to azaGMP.[1][2] Cells with high HGPRT activity are generally more sensitive to this compound.[3] Conversely, a common mechanism of resistance to this compound is the deficiency or absence of HGPRT activity.[2][4]

-

Alternative Activation Pathway: An alternative pathway for the synthesis of azaGMP involves the sequential action of purine nucleoside phosphorylase and a nucleoside kinase.[5] Purine nucleoside phosphorylase can synthesize this compound from 8-Azaguanine, which is then phosphorylated by a nucleoside kinase to form azaGMP.[5] Impairment of this nucleoside kinase activity has been observed in cells resistant to 8-Azaguanine.[5]

AzaGMP is subsequently phosphorylated to this compound diphosphate (B83284) (azaGDP) and this compound triphosphate (azaGTP) by cellular kinases, such as guanylate kinase.[6][7]

Metabolic activation pathway of 8-Azaguanine.

Core Cytotoxic Mechanisms

The activated nucleotide forms of this compound induce cytotoxicity through several interconnected mechanisms.

Incorporation into Nucleic Acids

A primary mechanism of this compound's cytotoxicity is the incorporation of its triphosphate form, azaGTP, into RNA.[2][8] While some studies suggest minimal incorporation into DNA, the predominant effect is on RNA.[9] The substitution of guanine (B1146940) with 8-azaguanine in RNA molecules disrupts their normal function.[8][9] This is particularly detrimental in messenger RNA (mRNA) and transfer RNA (tRNA), leading to the production of abnormal proteins and the inhibition of protein synthesis.[9][10]

Inhibition of Protein Synthesis

The presence of 8-azaguanine in RNA molecules, especially mRNA, significantly impairs protein synthesis.[10][11] It has been demonstrated that 8-Azaguanine inhibits the initiation of translation.[11] This leads to an alteration in polyribosome profiles, characterized by an increase in monosomes and a decrease in larger polysomes.[10] The inhibition of protein synthesis is a critical factor in the cytotoxic effects of this compound.[12]

Inhibition of De Novo Purine Biosynthesis

This compound monophosphate (azaGMP) can act as a competitive inhibitor of enzymes involved in the de novo purine biosynthesis pathway.[1] Specifically, azaGMP is a known substrate for inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the synthesis of guanine nucleotides.[1] By competing with the natural substrate IMP, azaGMP disrupts the normal production of guanine nucleotides, further contributing to cellular stress and growth inhibition.[1]

Overview of this compound's cytotoxic actions.

Induction of Programmed Cell Death

The cellular insults caused by this compound ultimately trigger programmed cell death pathways, primarily apoptosis and, in some contexts, autophagy.

Apoptosis

This compound treatment has been shown to induce apoptosis in sensitive cell lines.[11] The activation of the p53 tumor suppressor pathway is a likely contributor to the initiation of the apoptotic cascade.[11] p53 can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax.[11] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, including initiator caspase-9 and executioner caspase-3, culminating in apoptotic cell death.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 8-Azaguanine resistance in mammalian cells. I. Hypoxanthine-guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-5'-monophosphate synthesis via nucleoside kinase in cultured Chinese hamster lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanylate kinase - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Inhibition of protein synthesis by 8-azaguanine. I. Effects on polyribosomes in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

The Impact of 8-Azaguanosine on Protein Synthesis: A Technical Guide for Researchers

Abstract

8-Azaguanosine is a purine (B94841) analog that exhibits potent antineoplastic and antimetabolite activities primarily by disrupting protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory effects on translation. Upon cellular uptake, this compound is metabolized to its triphosphate form, 8-azaGTP, and is subsequently incorporated into RNA molecules in place of guanosine (B1672433) triphosphate. The presence of this fraudulent nucleotide within messenger RNA (mRNA) interferes with the fidelity of the translation process, specifically by inhibiting the initiation phase. This leads to a global reduction in protein synthesis, which underpins its cytotoxic effects. This guide details the signaling pathways affected, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers, scientists, and drug development professionals to investigate its mechanism of action.

Introduction

This compound, a synthetic analog of the purine nucleoside guanosine, has been a subject of scientific investigation for several decades due to its significant biological activities. As an antimetabolite, it structurally mimics guanosine and can, therefore, interfere with metabolic pathways that utilize this natural purine. Its primary utility in research and potential therapeutic applications stems from its ability to be incorporated into nucleic acids, leading to the inhibition of cell growth and proliferation. The cytotoxic effects of this compound are particularly pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleic acid and protein synthesis. Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its application in drug development and as a tool in molecular biology research. This guide focuses specifically on its well-documented impact on the intricate process of protein synthesis.

Mechanism of Action

The inhibitory effect of this compound on protein synthesis is a multi-step process that begins with its transport into the cell and culminates in the disruption of translation initiation.

Cellular Uptake and Metabolic Activation

This compound enters the cell and is enzymatically converted to this compound monophosphate (azaGMP), which is further phosphorylated to the triphosphate form, this compound triphosphate (azaGTP). This metabolic activation is a prerequisite for its incorporation into RNA.

Incorporation into RNA

During transcription, RNA polymerases do not effectively discriminate between natural GTP and azaGTP. Consequently, azaGTP is incorporated into growing RNA chains, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). The presence of 8-azaguanine (B1665908) in the mRNA transcript creates a "fraudulent" message.

Inhibition of Translation Initiation

The primary mechanism by which this compound-containing mRNA inhibits protein synthesis is by impeding the initiation of translation. Specifically, it has been demonstrated to inhibit the formation of the 43S pre-initiation complex and the subsequent assembly of the 80S initiation complex on the mRNA template.[1] This leads to an accumulation of monosomes and a reduction in the number of polysomes, which are indicative of a block in the initiation phase of translation.[1][2]

Quantitative Data on Protein Synthesis Inhibition

The inhibitory potency of this compound on cell viability, which is largely a consequence of protein synthesis inhibition, varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect.

| Cell Line | Assay Duration | IC50 (µM) | Reference |

| MOLT3 (T-cell acute lymphoblastic leukemia) | 24 hours | 10 | [3] |

| CEM (T-cell acute lymphoblastic leukemia) | 24 hours | 100 | [3] |

| HEp-2 (larynx epidermoid carcinoma) | Not specified | 2 | [3] |

Signaling Pathways Affected by this compound

The primary cellular process affected by this compound is the direct machinery of protein synthesis. However, its inhibitory action has downstream consequences on various signaling pathways that are intrinsically linked to translational control.

Direct Impact on the Translation Initiation Pathway